molecular formula C21H26BNO4 B1412637 N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide CAS No. 1706749-35-0

N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

Cat. No.: B1412637
CAS No.: 1706749-35-0
M. Wt: 367.2 g/mol
InChI Key: YUEBSBWWAXOZNY-UHFFFAOYSA-N
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Description

N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a boronate ester-containing benzamide derivative. Its structure features a benzamide core substituted with a methoxy group at the 2-position, a benzyl group on the amide nitrogen, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the 5-position. This compound is of interest in medicinal chemistry and materials science due to the versatility of the boronate ester group in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems .

Properties

IUPAC Name

N-benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BNO4/c1-20(2)21(3,4)27-22(26-20)16-11-12-18(25-5)17(13-16)19(24)23-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEBSBWWAXOZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C15H22BNO4
  • Molecular Weight : 291.15 g/mol
  • CAS Number : 1256360-26-5

The compound features a benzamide structure combined with a boron-containing dioxaborolane moiety. The presence of the methoxy group enhances its reactivity and biological profile.

Research indicates that compounds similar to N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide may exhibit various mechanisms of action:

  • Kinase Inhibition : The compound may act as a kinase inhibitor. Kinase inhibitors are crucial in cancer therapy as they can modulate signaling pathways involved in cell proliferation and survival. For example, compounds that inhibit the epidermal growth factor receptor (EGFR) have shown efficacy in treating non-small cell lung cancer (NSCLC) .
  • Antiproliferative Activity : Preliminary studies suggest that this compound may possess antiproliferative properties against certain cancer cell lines. The incorporation of polar functional groups has been shown to improve solubility and bioavailability while maintaining activity .
  • Neuroleptic Activity : Some derivatives have been noted for their potential neuroleptic effects, which could be beneficial in treating psychiatric disorders .

Biological Activity Data

The following table summarizes the biological activity data related to N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide and its analogs:

Compound NameActivity TypeIC50 (µM)Notes
N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamideKinase InhibitionTBDPotential for selective inhibition
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl)acetamideAntiproliferative0.048Moderate activity against specific cancer lines
N-Methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzamideNeurolepticTBDExhibits potential for CNS activity

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored various derivatives of benzamide compounds for their anticancer properties. Among them was N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide which demonstrated promising results in inhibiting tumor growth in vitro .

Study 2: Solubility and Metabolism

Another investigation focused on the solubility and metabolic stability of related compounds. It was found that modifications to the molecular structure could significantly enhance solubility without compromising biological activity. This study highlighted the importance of structural variations in optimizing drug candidates for better pharmacokinetic profiles .

Scientific Research Applications

Organic Synthesis

N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide serves as a versatile building block in organic synthesis. Its dioxaborolane moiety allows for efficient borylation reactions that are critical in forming carbon-carbon bonds. This property is particularly useful in the synthesis of complex organic molecules and pharmaceuticals.

Medicinal Chemistry

Research indicates that compounds containing the dioxaborolane group exhibit significant biological activity. N-Benzyl derivatives have been studied for their potential as anti-cancer agents due to their ability to inhibit specific enzymes involved in tumor growth. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzamide with boron-containing groups showed improved potency against certain cancer cell lines compared to their non-boronated counterparts .

Material Science

The compound's unique properties make it suitable for applications in material science. Its ability to form stable complexes with metals can be harnessed in the development of new materials with enhanced electronic properties.

Catalysis

N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide has been utilized as a ligand in catalysis. Its coordination ability enhances the efficiency of catalytic cycles in organic transformations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

The target compound’s structural analogs differ in substituents on the benzamide core, the amide nitrogen, or the boronate ester group. These variations influence physicochemical properties, reactivity, and biological activity.

Compound Name Substituents (Position) Molecular Formula CAS Number Key Applications/Properties Reference IDs
N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide (Target) -OCH₃ (2), -B(pin) (5), -Bn (N) C₂₂H₂₇BNO₄ Not provided Suzuki coupling, drug intermediates
N-Ethyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide -F (2), -B(pin) (5), -Et (N) C₁₅H₂₁BFNO₃ BD01524156 Enhanced lipophilicity due to -F
N-(3-Chloropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide -B(pin) (4), -CH₂CH₂CH₂Cl (N) C₁₆H₂₃BClNO₃ BD01443339 Potential alkylating agent
N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzamide -B(pin) (4), -CH₃ (N) C₁₄H₂₀BNO₃ 214360-57-3 Simplified analog for SAR studies
N,N-Dimethyl-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzamide -OCH₃ (3), -B(pin) (5), -N(CH₃)₂ (N) C₁₇H₂₅BNO₄ 2059087-85-1 Improved solubility via -NMe₂

Key Observations :

  • Alkyl vs. Aryl Substituents : The benzyl group in the target compound may confer higher steric hindrance compared to ethyl or methyl analogs, affecting reaction kinetics in catalytic processes .
  • Boronate Position : Moving the boronate group from the 5- to 4-position (e.g., N-Methyl-4-...benzamide) alters conjugation and electronic effects, impacting binding in biological targets .
Heterocyclic and Functional Group Modifications
Compound Name Structural Feature Molecular Formula CAS Number Applications Reference IDs
N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide Pyridinyl (N-substituent) C₁₈H₂₁BN₂O₃ 1383385-64-5 Intermediate for Acalabrutinib
N-Cyclopropyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide Cyclopropyl, -F (4) C₁₆H₂₁BFNO₃ 1412905-51-1 Enhanced metabolic stability
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide Acetamide (N-substituent) C₁₆H₂₂BNO₅ Not provided Hydrogen-bonding capacity

Key Observations :

  • Cyclopropyl Groups : The cyclopropyl moiety in N-Cyclopropyl-4-fluoro-...benzamide may reduce metabolic oxidation, enhancing pharmacokinetic stability .
  • Acetamide vs.

Preparation Methods

Synthetic Route via Miyaura Borylation

Overview:
The predominant method for synthesizing this compound involves the Miyaura borylation reaction, a palladium-catalyzed process that facilitates the direct formation of boronic esters from aryl halides or pseudohalides.

Reaction Scheme:
Starting from a suitable benzamide precursor bearing a halogen substituent (e.g., bromide or iodide), the process involves:

  • Step 1: Oxidative addition of palladium catalyst to the aryl halide.
  • Step 2: Transmetalation with bis(pinacolato)diboron (B2Pin2).
  • Step 3: Reductive elimination yields the boronic ester derivative.

Reaction Conditions:

Parameter Details
Catalyst Palladium(0) complex, e.g., Pd(dppf)Cl2 or Pd(PPh3)4
Reagent Bis(pinacolato)diboron (B2Pin2)
Base Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)
Solvent Anhydrous dioxane, tetrahydrofuran (THF), or toluene
Atmosphere Inert (nitrogen or argon)
Temperature 80–100°C

Procedure:
The benzamide derivative with a halogen substituent is dissolved in the chosen solvent, the palladium catalyst and base added, followed by B2Pin2. The mixture is stirred under inert atmosphere at elevated temperature for several hours, leading to the formation of the boronic ester.

Research Data:
This method is well-documented in organic synthesis literature, providing high yields and functional group tolerance, making it suitable for complex molecules like the target compound.

Amide Formation Followed by Borylation

Overview:
An alternative approach involves first synthesizing the benzamide core, followed by selective borylation at the aromatic ring.

Step-by-step Process:

  • Step 1: Synthesize the benzamide core via amidation of the corresponding carboxylic acid or ester with benzylamine or related amines.
  • Step 2: Introduce the methoxy group at the desired position via methylation.
  • Step 3: Perform the Miyaura borylation on the aromatic ring, particularly at the position intended for boronate attachment.

Reaction Conditions:
Similar to the direct borylation method, with additional steps for amide bond formation typically employing coupling reagents like EDCI or DCC in the presence of a base.

Advantages:
This sequential approach allows for greater control over regioselectivity and functional group compatibility, especially when multiple substituents are present.

Industrial Scale Synthesis Considerations

For large-scale production, the synthesis is optimized by:

  • Using continuous flow reactors to improve safety and reproducibility.
  • Employing more robust catalysts and solvents to maximize yield.
  • Implementing purification techniques such as crystallization or chromatography to ensure high purity.

Data Table: Summary of Preparation Methods

Method Key Reagents Catalysts Main Advantages Limitations
Miyaura Borylation B2Pin2, aryl halide Pd catalyst High yield, broad scope Requires inert atmosphere
Amide synthesis + Borylation Carboxylic acid, amine, B2Pin2 Pd catalyst Regioselectivity control Multi-step process
Industrial flow synthesis Customized reactor setup Palladium catalysts Scalability, consistency Higher initial setup cost

Research Findings and Data

Recent studies confirm the efficiency of the Miyaura borylation for synthesizing boronic esters attached to aromatic systems with complex substituents, including benzamide derivatives. The process exhibits:

Furthermore, modifications to reaction parameters, such as temperature and base strength, can optimize yields and selectivity, especially for sensitive compounds like the target molecule.

Notes and Considerations

Q & A

Basic: What are the common synthetic routes for N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide?

Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronic ester moiety. Key steps include:

  • Step 1: Preparation of the boronic ester precursor (e.g., 5-bromo-2-methoxybenzoic acid derivatives) through halogenation and methoxylation .
  • Step 2: Coupling with a benzamide-containing aryl halide using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in solvents like THF or DMF at reflux .
  • Step 3: Purification via column chromatography or preparative HPLC .
    For reproducibility, ensure anhydrous conditions and inert atmosphere (N₂/Ar) during coupling .

Advanced: How can reaction yields be optimized for this compound in cross-coupling reactions?

Answer:
Yield optimization involves:

  • Catalyst selection: PdCl₂(dppf) or Pd(OAc)₂ with ligands (e.g., SPhos) improve steric tolerance .
  • Solvent effects: Polar aprotic solvents (DMF) enhance solubility of boronic esters, while THF minimizes side reactions .
  • Base choice: Cs₂CO₃ increases coupling efficiency for electron-deficient substrates compared to K₂CO₃ .
  • Temperature control: Reflux (80–100°C) balances reaction rate and decomposition risks. Monitor by TLC or LC-MS .

Basic: What spectroscopic methods are used to characterize this compound?

Answer:

  • ¹H/¹³C NMR: Confirm regiochemistry of methoxy and benzamide groups. Aromatic protons appear as multiplets at δ 6.5–8.0 ppm, while the dioxaborolane ring shows singlet peaks for methyl groups (δ ~1.3 ppm) .
  • ¹¹B NMR: Verify boronic ester integrity (δ 28–32 ppm for sp² boron) .
  • HRMS: Validate molecular ion ([M+H]⁺) with <5 ppm error .

Advanced: How to resolve discrepancies in NMR data (e.g., unexpected splitting or shifts)?

Answer:

  • Impurity analysis: Use HPLC (C18 column, acetonitrile/water gradient) to detect byproducts .
  • Dynamic effects: Variable-temperature NMR (e.g., 25–60°C) can resolve rotational barriers in the benzamide group .
  • Solvent polarity: Compare DMSO-d₆ vs. CDCl₃ to identify hydrogen bonding or aggregation effects .
  • 11B NMR: Rule out hydrolysis of the dioxaborolane ring, which shifts boron signals to δ 10–15 ppm .

Biological: How to evaluate this compound’s activity against bacterial biofilms?

Answer:

  • Biofilm assay: Use a 96-well plate model with Staphylococcus aureus. Stain with crystal violet (OD₅₉₀) to quantify biofilm biomass .
  • Controls: Include DMSO (negative) and known GroEL/ES inhibitors (positive) .
  • MIC determination: Assess planktonic growth inhibition via broth microdilution (CLSI guidelines) .
  • Dose-response: Test 0.5–128 µg/mL to calculate IC₅₀ values .

Advanced: What challenges arise in modifying the benzamide moiety for structure-activity relationship (SAR) studies?

Answer:

  • Regioselectivity: Electrophilic substitution at the 2-methoxy position requires directing groups (e.g., -NO₂) or protecting strategies (TIPSCl for -OH) .
  • Steric hindrance: Bulky substituents on the benzamide nitrogen may reduce coupling efficiency; use Buchwald-Hartwig conditions for C-N bond formation .
  • Hydrolysis sensitivity: Boronic esters degrade in aqueous media; employ lyophilization for biological testing .

Crystallography: How to determine the crystal structure of this compound?

Answer:

  • Crystallization: Use vapor diffusion (e.g., CHCl₃ layered with hexane) to grow single crystals .
  • Data collection: Perform X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) at 100 K .
  • Structure solution: Apply SHELXT for phase problem resolution and SHELXL for refinement (R-factor <0.05) .
  • Validation: Check CIF files with PLATON for missed symmetry or disorder .

Advanced: How to address low yields in the final coupling step?

Answer:

  • Catalyst poisoning: Pre-purify reagents (e.g., silica gel filtration for boronic ester) to remove sulfur or amine contaminants .
  • Microwave-assisted synthesis: Reduce reaction time (30 min vs. 24 h) to minimize decomposition .
  • Alternative boron sources: Use pinacolborane (PBu₃) in situ for unstable intermediates .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

  • Antibacterial agents: Target GroEL/ES chaperonin systems to disrupt protein folding in biofilms .
  • Protease inhibitors: The benzamide scaffold mimics peptide substrates in serine protease binding pockets .
  • Boronate prodrugs: Hydrolyze in vivo to release bioactive phenolic derivatives .

Advanced: How to design analogs with improved metabolic stability?

Answer:

  • Isosteric replacement: Substitute the dioxaborolane with a trifluoroborate (-BF₃K) to resist esterase cleavage .
  • Deuterium incorporation: Replace labile C-H bonds (e.g., benzyl position) to slow CYP450 metabolism .
  • Prodrug strategies: Mask phenolic -OH with pivaloyloxymethyl (POM) groups for enhanced bioavailability .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
Reactant of Route 2
Reactant of Route 2
N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

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